molecular formula C22H23N3O3S B14955042 N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B14955042
M. Wt: 409.5 g/mol
InChI Key: KNBKQMQUCHOZBZ-UHFFFAOYSA-N
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Description

N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with a unique structure that includes a pyridazinyl ring, a methoxyphenethyl group, and a methylsulfanylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the subsequent attachment of the methoxyphenethyl and methylsulfanylphenyl groups. Common synthetic routes may involve:

    Formation of the Pyridazinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxyphenethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Methylsulfanylphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the pyridazinyl ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly used.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the methylsulfanyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • N-[4-(Trimethylsilyl)phenyl]acetamide

Uniqueness

N~1~-(4-methoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O3S/c1-28-18-7-3-16(4-8-18)13-14-23-21(26)15-25-22(27)12-11-20(24-25)17-5-9-19(29-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,23,26)

InChI Key

KNBKQMQUCHOZBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

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